Penetratin-Arg
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Overview
Description
Penetratin-Arg is a cell-penetrating peptide (CPP) known for its ability to facilitate the delivery of various molecular cargoes into cells. It is derived from the Antennapedia homeodomain and is characterized by its rich arginine content, which enhances its cell-penetrating capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penetratin-Arg is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Penetratin-Arg can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or functionality
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with enhanced properties
Scientific Research Applications
Penetratin-Arg has a wide range of applications in scientific research:
Chemistry: Used as a delivery vehicle for small molecules and nanoparticles.
Biology: Facilitates the delivery of proteins, nucleic acids, and other biomolecules into cells.
Medicine: Investigated for its potential in drug delivery, particularly for targeting intracellular pathways.
Industry: Employed in the development of novel therapeutic agents and antimicrobial treatments .
Mechanism of Action
Penetratin-Arg exerts its effects primarily through its ability to translocate across cell membranes. The mechanism involves:
Electrostatic Interactions: The positively charged arginine residues interact with negatively charged cell membrane components.
Endocytosis: this compound can be internalized via endocytotic pathways.
Direct Penetration: In some cases, it can directly penetrate the cell membrane without the need for endocytosis
Comparison with Similar Compounds
Penetratin-Arg is unique due to its high arginine content, which enhances its cell-penetrating capabilities. Similar compounds include:
TAT Peptide: Derived from the HIV-1 TAT protein, known for its strong cell-penetrating properties.
Poly-Arginine Peptides: Composed entirely of arginine residues, used for similar applications.
This compound stands out due to its balance of hydrophobic and electrostatic properties, making it highly effective for various applications .
Properties
Molecular Formula |
C104H168N42O20S |
---|---|
Molecular Weight |
2358.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C104H168N42O20S/c1-6-54(3)80(146-90(158)70(36-38-78(107)148)132-82(150)61(105)26-15-40-123-98(109)110)95(163)139-68(33-20-45-128-103(119)120)89(157)145-81(55(4)7-2)96(164)144-75(50-58-53-131-63-28-14-12-25-60(58)63)93(161)141-73(48-56-22-9-8-10-23-56)91(159)137-69(35-37-77(106)147)87(155)143-76(51-79(108)149)94(162)136-65(30-17-42-125-100(113)114)83(151)133-64(29-16-41-124-99(111)112)84(152)138-71(39-47-167-5)88(156)134-67(32-19-44-127-102(117)118)86(154)142-74(49-57-52-130-62-27-13-11-24-59(57)62)92(160)135-66(31-18-43-126-101(115)116)85(153)140-72(97(165)166)34-21-46-129-104(121)122/h8-14,22-25,27-28,52-55,61,64-76,80-81,130-131H,6-7,15-21,26,29-51,105H2,1-5H3,(H2,106,147)(H2,107,148)(H2,108,149)(H,132,150)(H,133,151)(H,134,156)(H,135,160)(H,136,162)(H,137,159)(H,138,152)(H,139,163)(H,140,153)(H,141,161)(H,142,154)(H,143,155)(H,144,164)(H,145,157)(H,146,158)(H,165,166)(H4,109,110,123)(H4,111,112,124)(H4,113,114,125)(H4,115,116,126)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)/t54-,55-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,80-,81-/m0/s1 |
InChI Key |
KFTMESQVTVJMKC-SSCHLACESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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